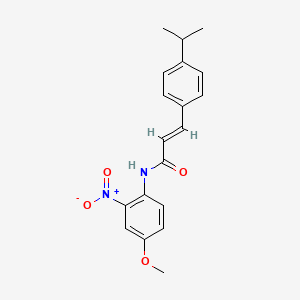

N-(2-丁氧基苯基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Nitrobenzenesulfonamides have been synthesized through various methods, including the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. These compounds are intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines (Kisseljova et al., 2014).

Molecular Structure Analysis

The conformational properties and structural analysis of nitrobenzenesulfonamides have been studied using methods like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the existence of multiple conformers stabilized by intramolecular hydrogen bonds, indicating the complex structural dynamics of these compounds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, such as the synthesis of highly reactive N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides from N,N-dichloronitrobenzenesulfonamides and trichloroethylene. These reactions lead to products of addition and C-amidoalkylation, demonstrating the reactivity and versatility of nitrobenzenesulfonamides in synthetic chemistry (Rozentsveig et al., 2001).

Physical Properties Analysis

Vibrational spectroscopic properties of nitrobenzenesulfonamides have been explored using FT-IR and FT-Raman techniques alongside DFT quantum chemical calculations. These studies provide insights into the molecular conformation, vibrational modes, and effects of nitro group substitution, enhancing our understanding of the physical properties of nitrobenzenesulfonamides (Karabacak et al., 2012).

Chemical Properties Analysis

The chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing the functional group compatibility and practical chemoselectivity of nitrobenzenesulfonamides. This method employs metal-promoted tandem nitration and halogenation, indicating the compound's utility in synthesizing important intermediates for further chemical synthesis (Yu et al., 2022).

科学研究应用

多功能胺的合成和保护

N-(2-丁氧基苯基)-3-硝基苯磺酰胺作为硝基苯磺酰胺家族的一部分,在仲胺的制备和胺的保护中显示出非凡的多功能性。硝基苯磺酰胺很容易从伯胺制备,经过平滑的烷基化反应,可以得到接近定量的 N-烷基磺酰胺。这些产物可以通过迈森海默络合物脱保护,得到高产率的仲胺,展示了它们在合成化学中胺保护和脱保护策略的潜力 (Fukuyama, Jow, & Cheung, 1995)。

高级氧化工艺

超声裂解和臭氧分解相结合的高级氧化工艺已经使用硝基苯磺酰胺衍生物进行了探索。这些工艺用于降解水中的有机污染物,如硝基苯和 4-硝基苯酚。此类研究突出了硝基苯磺酰胺在水处理和净化技术中的潜在环境应用 (Weavers, Ling, & Hoffmann, 1998)。

催化和化学转化

硝基苯磺酰胺已被用作化学转化中的催化剂,展示了它们在提高反应效率方面的效用。例如,已经报道了在特定溶剂中从胺中催化裂解硝基苯磺酰基,展示了这些化合物在促进复杂有机反应中的作用 (Zanoni & Stradiotto, 1991)。

作用机制

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been found to suppress myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altered cell shapes, thus advocating a unique mode of action . Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .

安全和危害

未来方向

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been identified as a novel class of highly potent compounds inhibiting organ fibrosis in patients . This suggests that it could have potential applications in the treatment of fibrotic diseases, which is a high medical need for novel drug discovery strategies .

属性

IUPAC Name |

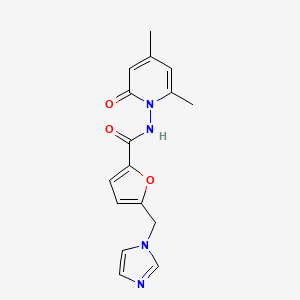

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-3-11-23-16-10-5-4-9-15(16)17-24(21,22)14-8-6-7-13(12-14)18(19)20/h4-10,12,17H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBFXJDRZHTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)